4-methyl-N'-(4-methylphenyl)benzene-1-sulfonohydrazide
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Overview
Description
4-methyl-N’-(4-methylphenyl)benzene-1-sulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides. This compound is characterized by the presence of a sulfonohydrazide group attached to a benzene ring, which is further substituted with methyl groups. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N’-(4-methylphenyl)benzene-1-sulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylphenylhydrazine. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of 4-methyl-N’-(4-methylphenyl)benzene-1-sulfonohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N’-(4-methylphenyl)benzene-1-sulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions where the sulfonohydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of catalysts or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
4-methyl-N’-(4-methylphenyl)benzene-1-sulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N’-(4-methylphenyl)benzene-1-sulfonohydrazide involves its interaction with specific molecular targets and pathways. The sulfonohydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(4-methylphenyl)benzenamine
- Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)
- 4-Methyl-N-[(4-methylphenyl)sulfonyl]-N-(2-nitrophenyl)benzenesulfonamide
Uniqueness
4-methyl-N’-(4-methylphenyl)benzene-1-sulfonohydrazide is unique due to its specific sulfonohydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-methyl-N'-(4-methylphenyl)benzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-11-3-7-13(8-4-11)15-16-19(17,18)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDZCCMUWCNEOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NNS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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